(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol
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Overview
Description
The compound “(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol” is a complex organic molecule that features a tetrahydrofuran ring substituted with an imidazo[4,5-c]pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the tetrahydrofuran ring and the introduction of the imidazo[4,5-c]pyridine group. Common synthetic routes may involve:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving diols and appropriate catalysts.
Introduction of the Imidazo[4,5-c]pyridine Group: This step may involve nucleophilic substitution reactions where the amino and chloro groups are introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxymethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions may target the imidazo[4,5-c]pyridine moiety, potentially reducing the nitro group to an amino group.
Substitution: The chloro group in the imidazo[4,5-c]pyridine moiety can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group would yield an aldehyde or carboxylic acid, while substitution of the chloro group could yield various substituted imidazo[4,5-c]pyridine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its structural features may allow it to act as a ligand for certain receptors or enzymes.
Medicine
In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its ability to interact with biological targets may make it a candidate for drug development, particularly in the treatment of diseases where the imidazo[4,5-c]pyridine moiety is known to be active.
Industry
In industrial applications, this compound may be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular pathways involved would be specific to the biological context in which the compound is studied.
Comparison with Similar Compounds
Similar Compounds
(2R,3R,4S,5R)-2-(4-Amino-6-chloro-1H-imidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol: This compound itself.
Other Imidazo[4,5-c]pyridine Derivatives: Compounds with similar imidazo[4,5-c]pyridine moieties but different substituents.
Tetrahydrofuran Derivatives: Compounds with similar tetrahydrofuran rings but different substituents.
Uniqueness
The uniqueness of this compound lies in its specific combination of the tetrahydrofuran ring and the imidazo[4,5-c]pyridine moiety. This combination may confer unique chemical and biological properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C11H13ClN4O4 |
---|---|
Molecular Weight |
300.70 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-(4-amino-6-chloroimidazo[4,5-c]pyridin-1-yl)-5-(hydroxymethyl)oxolane-3,4-diol |
InChI |
InChI=1S/C11H13ClN4O4/c12-6-1-4-7(10(13)15-6)14-3-16(4)11-9(19)8(18)5(2-17)20-11/h1,3,5,8-9,11,17-19H,2H2,(H2,13,15)/t5-,8-,9-,11-/m1/s1 |
InChI Key |
LIDWXUGNGGWNEU-MGUDNFKCSA-N |
Isomeric SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=C2C(=C(N=C1Cl)N)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
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